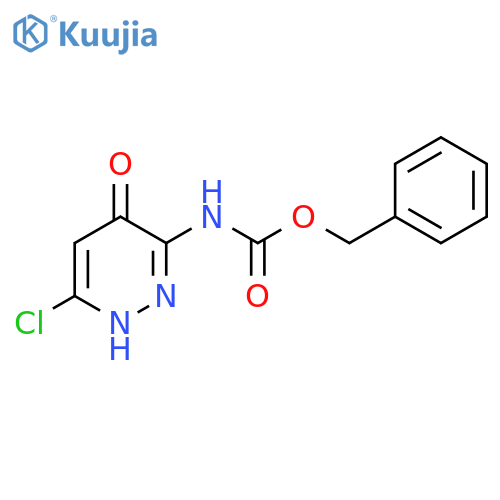Cas no 2680733-68-8 (benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate)

2680733-68-8 structure
商品名:benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate
benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2680733-68-8
- EN300-28285825
- benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate
-
- インチ: 1S/C12H10ClN3O3/c13-10-6-9(17)11(16-15-10)14-12(18)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,17)(H,14,16,18)
- InChIKey: HKRUBURWAGKOGU-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C(=NN1)NC(=O)OCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 279.0410689g/mol
- どういたいしつりょう: 279.0410689g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 428
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 79.8Ų
benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28285825-1.0g |
benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate |
2680733-68-8 | 1g |
$1714.0 | 2023-05-25 | ||
| Enamine | EN300-28285825-0.05g |
benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate |
2680733-68-8 | 0.05g |
$1440.0 | 2023-05-25 | ||
| Enamine | EN300-28285825-5.0g |
benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate |
2680733-68-8 | 5g |
$4972.0 | 2023-05-25 | ||
| Enamine | EN300-28285825-0.1g |
benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate |
2680733-68-8 | 0.1g |
$1508.0 | 2023-05-25 | ||
| Enamine | EN300-28285825-0.5g |
benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate |
2680733-68-8 | 0.5g |
$1646.0 | 2023-05-25 | ||
| Enamine | EN300-28285825-0.25g |
benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate |
2680733-68-8 | 0.25g |
$1577.0 | 2023-05-25 | ||
| Enamine | EN300-28285825-2.5g |
benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate |
2680733-68-8 | 2.5g |
$3362.0 | 2023-05-25 | ||
| Enamine | EN300-28285825-10.0g |
benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate |
2680733-68-8 | 10g |
$7373.0 | 2023-05-25 |
benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
2680733-68-8 (benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate) 関連製品
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
